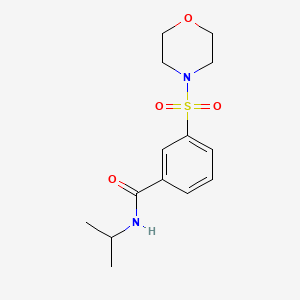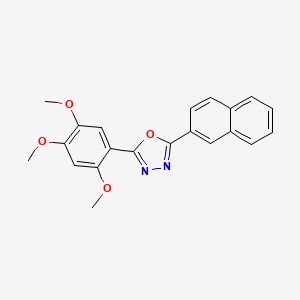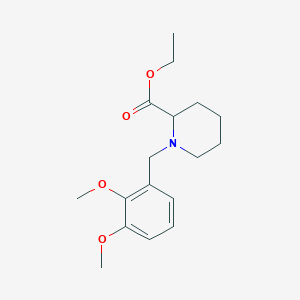![molecular formula C23H32N2O B4928042 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4928042.png)
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol, also known as PEPA, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol acts as a positive allosteric modulator of the AMPA receptor, a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory formation. By enhancing the activity of these receptors, this compound can increase the strength of synaptic connections and improve cognitive function. It has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the brain's serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
Studies have shown that this compound can enhance synaptic transmission and plasticity in the hippocampus, a brain region that is critical for learning and memory. It has also been shown to increase the density of dendritic spines, the small protrusions on neurons that are involved in synaptic connectivity. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the brain's serotonergic and dopaminergic systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol in lab experiments is its specificity for the AMPA receptor. This allows researchers to selectively target this receptor and study its effects on synaptic plasticity and cognitive function. However, one limitation of using this compound is that it may not accurately reflect the effects of endogenous glutamate on the brain's glutamatergic system. Additionally, the optimal dosage and administration of this compound may vary depending on the specific experimental protocol.
Zukünftige Richtungen
There are several promising directions for future research on 2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol. One area of interest is the development of new drugs that target the glutamatergic system for the treatment of neurological and psychiatric disorders. Another area of interest is the investigation of the long-term effects of this compound on synaptic plasticity and cognitive function. Additionally, further research is needed to determine the optimal dosage and administration of this compound for specific experimental protocols.
Synthesemethoden
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol can be synthesized through a series of chemical reactions involving piperazine, phenylethylamine, and phenylpropylamine. The exact synthesis method may vary depending on the specific laboratory protocol, but the general approach involves the condensation of the three starting materials under controlled conditions to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)-2-piperazinyl]ethanol has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. It has been shown to have a positive effect on the brain's glutamatergic system, which regulates neural activity and synaptic plasticity. This makes it a promising candidate for the development of new drugs that target these systems.
Eigenschaften
IUPAC Name |
2-[1-(2-phenylethyl)-4-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c26-19-14-23-20-24(15-7-12-21-8-3-1-4-9-21)17-18-25(23)16-13-22-10-5-2-6-11-22/h1-6,8-11,23,26H,7,12-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWBGLPRJSPBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CCCC2=CC=CC=C2)CCO)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B4927995.png)


![1-{5-[(3-anilino-1-piperidinyl)carbonyl]-2-thienyl}ethanone](/img/structure/B4928026.png)


![2-[3-(3-methyl-2-pyrazinyl)-1H-pyrazol-1-yl]-N-(1-propyl-1H-pyrazol-5-yl)acetamide](/img/structure/B4928039.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928040.png)
![N-(1-{1-[2-(1H-pyrazol-1-yl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4928055.png)
![3-chloro-N-{2-[(4-chlorobenzyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4928056.png)
![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4928058.png)
